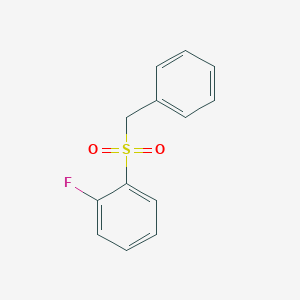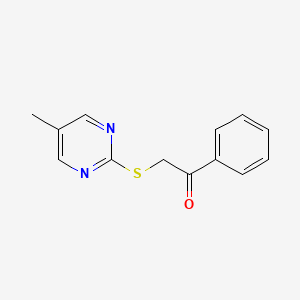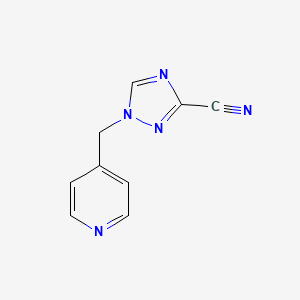
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide (CPP-115) is a novel, potent, and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA. By inhibiting GABA-AT, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide leads to an increase in the concentration of GABA in the brain, which has been shown to have anxiolytic, anticonvulsant, and antiepileptic effects.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of more water-soluble derivatives of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide could improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the investigation of the long-term effects of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide can be synthesized using a multi-step process involving the reaction of furfurylamine with cyclopentanone to form N-cyclopentylfurfurylamine. This intermediate is then reacted with chloroacetyl chloride to form N-cyclopentyl-N-(furan-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to increase the concentration of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13(11-5-2-3-6-11)9-12-7-4-8-15-12/h4,7-8,11H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUCVCDLXPKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
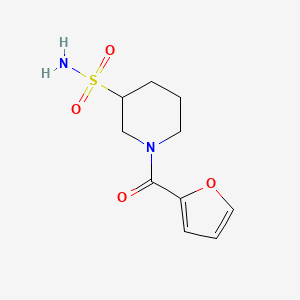
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
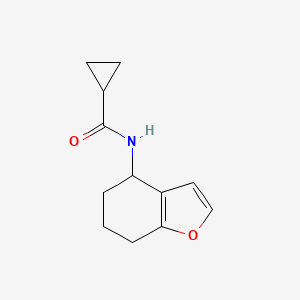

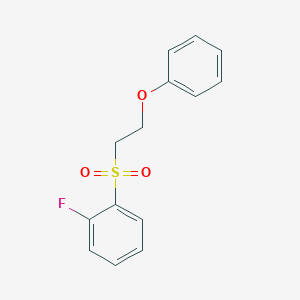


![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)

